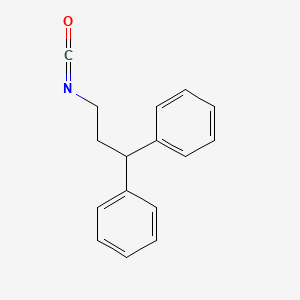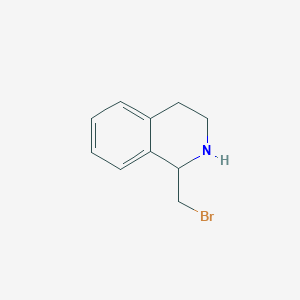
Diethyl cyclopropylmethyl phosphonate
Overview
Description
Diethyl cyclopropylmethyl phosphonate is an organophosphorus compound with the molecular formula C8H17O3P. It is characterized by the presence of a cyclopropylmethyl group attached to a phosphonate moiety. This compound is known for its unique structural properties, including intramolecular hydrogen bonding via “banana” bonds between a hydrogen atom belonging to the phosphino group and the edge of the cyclopropyl ring .
Mechanism of Action
Target of Action
Diethyl cyclopropylmethyl phosphonate, also known as Diethyl (cyclopropylmethyl)phosphonate or diethoxyphosphorylmethylcyclopropane, is a type of phosphonate. Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
The compound features an intramolecular hydrogen binding via “banana” bonds between a hydrogen atom belonging to the phosphino group and the edge of the cyclopropyl ring . This structural characteristic may influence its interaction with its targets.
Biochemical Pathways
Phosphonates, including this compound, are involved in various biochemical pathways. They are synthesized from phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) catalyzed by PEP phosphomutase, a common reaction in the biosynthetic pathway . The downstream effects of these pathways are diverse, given the wide range of bioactive products that contain phosphonates .
Pharmacokinetics
The compound’s molecular weight (19219) and its physical properties such as boiling point and density may influence its pharmacokinetic profile.
Result of Action
Given its structural characteristics and the known properties of phosphonates, it may exhibit biological activities by inhibiting metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Another method involves the metal-mediated coupling with dialkyl phosphite . These methods are efficient and lead to the formation of symmetric phosphonates.
Industrial Production Methods
In industrial settings, the preparation of diethyl cyclopropylmethyl phosphonate can involve the chlorination of phosphonic acid esters with classical acid activation, followed by substitution with various nucleophiles . This method allows for the production of mixed phosphonates under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Diethyl cyclopropylmethyl phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The compound can undergo substitution reactions with different nucleophiles, such as O, S, N, and C nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include triflic anhydride for chemoselective activation, oxalyl chloride for chlorination, and various bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include alkyldichlorophosphine, phosphonic acids, and phosphine oxides .
Scientific Research Applications
Diethyl cyclopropylmethyl phosphonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl cyclopropylmethyl phosphonate include:
- Diethyl phosphonate
- Diethyl isobutyl phosphonate
- Diethyl n-butane phosphonate
Uniqueness
This compound is unique due to its cyclopropylmethyl group, which imparts distinct structural and reactivity properties. The intramolecular hydrogen bonding via “banana” bonds is a notable feature that sets it apart from other phosphonates .
Properties
IUPAC Name |
diethoxyphosphorylmethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-3-10-12(9,11-4-2)7-8-5-6-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZHIFQWGROIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1CC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584508 | |
| Record name | Diethyl (cyclopropylmethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863975-37-5 | |
| Record name | Diethyl (cyclopropylmethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1603552.png)













